Methyl-PEG3-Ald

PROTAC bioconjugation reductive amination kinetics site-selective labeling

Methyl-PEG3-Ald (CAS 141981-62-6, MW 206.24 g/mol, C9H18O5) is a monodisperse, single-molecular-weight polyethylene glycol (PEG) linker bearing a terminal methoxy group at one end and a reactive aldehyde (–CHO) at the other. It belongs to the discrete PEG (dPEG®) class of heterobifunctional linkers used primarily in the assembly of PROteolysis TArgeting Chimeras (PROTACs), where it connects an E3 ubiquitin ligase ligand to a target-protein ligand.

Molecular Formula C9H18O5
Molecular Weight 206.24 g/mol
Cat. No. B11895706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-PEG3-Ald
Molecular FormulaC9H18O5
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCC=O
InChIInChI=1S/C9H18O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2H,3-9H2,1H3
InChIKeyGAENTWORTZPSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl-PEG3-Ald: A Defined-Length Aldehyde-Functionalized PEG Linker for PROTAC Synthesis and Bioconjugation


Methyl-PEG3-Ald (CAS 141981-62-6, MW 206.24 g/mol, C9H18O5) is a monodisperse, single-molecular-weight polyethylene glycol (PEG) linker bearing a terminal methoxy group at one end and a reactive aldehyde (–CHO) at the other [1]. It belongs to the discrete PEG (dPEG®) class of heterobifunctional linkers used primarily in the assembly of PROteolysis TArgeting Chimeras (PROTACs), where it connects an E3 ubiquitin ligase ligand to a target-protein ligand [2]. The aldehyde functionality enables site-selective reductive amination or oxime ligation strategies that are not accessible to NHS-ester, azide, or bromide analogs of the same PEG length.

Why Methyl-PEG3-Ald Cannot Be Readily Substituted by Other PEG-Aldehyde or PEG-Heterobifunctional Linkers


Although many PEG-based PROTAC linkers share a common ethylene glycol backbone, three parameters—spacer length, terminal functional group chemistry, and monodispersity—conspire to produce large differences in conjugation efficiency, ternary-complex geometry, and batch-to-batch reproducibility [1]. An aldehyde-terminated PEG3 linker cannot be replaced by an NHS-ester analog without altering both the kinetics and the site-selectivity of protein conjugation; likewise, shortening or lengthening the PEG chain by a single ethylene glycol unit can change the DC50 of the resulting PROTAC by an order of magnitude [2]. These factors make generic substitution scientifically risky and underscore the need for evidence-based linker selection.

Quantitative Differentiation Evidence: Methyl-PEG3-Ald vs. Closest Analogues and In-Class Alternatives


Aldehyde-Mediated Reductive Amination Achieves 4× Faster Conjugation Kinetics Than NHS-Ester Chemistry on the Same PEG Scaffold

Methyl-PEG3-Ald exploits reductive amination (RA) chemistry, which demonstrates substantially faster conjugation kinetics than the widely used N-hydroxysuccinimide (NHS) ester approach on PEG linkers of identical length. In a head-to-head kinetic study using aldehyde-PEG-azide (AD-PEG-N3) versus NHS-PEG-N3 on Herceptin-IgG, the aldehyde linker achieved a maximum reaction rate per amine (Vmax/NH2) of ~47 × 10⁻⁹ M/s, approximately 4–5 times greater than the Vmax/NH2 of ~11 × 10⁻⁹ M/s observed for the NHS-ester linker [1]. This translates into a 3–4 fold larger tunable linker/protein ratio window for aldehyde-mediated conjugation, enabling both single-conjugation with high yield and poly-conjugation with site homogeneity [1].

PROTAC bioconjugation reductive amination kinetics site-selective labeling

Oxime (Aldoxime) Conjugates Formed by Aldehyde PEG Linkers Are Intrinsically More Stable Than Hydrazone and Imine Linkages

The aldehyde terminus of Methyl-PEG3-Ald reacts with aminooxy-functionalized partners to form an aldoxime (oxime) bond. Unlike hydrazone or imine linkages that require a subsequent reduction step to achieve practical stability, the oxime bond is intrinsically stable and can be used directly without reduction under most experimental conditions . The oxime ligation occurs most efficiently in amine-free, neutral buffer (pH 6.5–7.5), whereas hydrazone and imine formation typically demands acidic conditions and post-conjugation reduction to convert the labile C=N bond into a stable C–N bond .

bioconjugation stability oxime ligation PROTAC linker chemistry

PEG3 Spacer Length Provides Superior Degradation Potency Over PEG2 and PEG4 in ERα-Targeting PROTACs Despite Equivalent Binding Affinity

In a structure-activity relationship study of ERα-targeting decoy-nucleic-acid PROTACs (LCL-ER(dec) series), the PEG3-linked construct achieved the highest degradation activity among the PEG2, PEG3, and PEG4 series, even though all three linker lengths exhibited nearly identical target-binding IC50 values of 30–50 nM [1]. The PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) analogues both showed inferior ERα degradation, demonstrating that linker-length choice is decoupled from target-binding affinity and that the three-unit PEG spacer can provide an optimal geometry for ternary-complex formation with the IAP E3 ligase for this target class [1].

PROTAC SAR linker length optimization ERα degradation

Monodisperse Discrete PEG Architecture Ensures Defined MW and Batch-to-Batch Reproducibility Versus Polydisperse PEG Mixtures

Methyl-PEG3-Ald is a discrete PEG (dPEG®) with a single, defined molecular weight of 206.24 g/mol (C9H18O5, exact mass 206.11542 Da) and zero dispersity (Đ = 1) [1]. In contrast, polydisperse PEG reagents consist of a Poisson distribution of chain lengths, where the hydrophobic high-mass tail can nucleate aggregation and precipitation, and where the nominal average MW masks lot-to-lot variability that can shift degradation potency or solubility in cellular assays . Commercial suppliers of monodisperse PEG3 linkers typically deliver purity ≥96–98% with <1% largest single impurity, enabling direct translation of SAR data across synthesis campaigns .

monodisperse PEG PROTAC quality control batch reproducibility

Methyl-PEG3-Ald Provides an Extended Spacer Arm and Different Physicochemical Profile Compared to the Shorter m-PEG3-Aldehyde (CAS 356066-46-1)

Methyl-PEG3-Ald (CAS 141981-62-6; IUPAC: 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetaldehyde) contains four ethylene glycol subunits with an acetaldehyde terminus, yielding a molecular formula C9H18O5 and MW 206.24 g/mol [1]. The closely related compound sold as 'm-PEG3-aldehyde' (CAS 356066-46-1; IUPAC: 3-[2-(2-methoxyethoxy)ethoxy]propanal) contains three ethylene glycol subunits with a propanal terminus (C8H16O4, MW 176.21 g/mol) . The additional –CH2CH2O– unit in Methyl-PEG3-Ald extends the maximum spacer length by approximately 3.5 Å, increases molecular weight by 30.0 g/mol, raises the hydrogen-bond acceptor count from 4 to 5, and shifts the computed XLogP3 from approximately –0.8 (similar) but alters the topological polar surface area (TPSA 54 Ų for Methyl-PEG3-Ald) [1]. These differences can affect both the ternary-complex geometry in a PROTAC context and the solubility profile .

PEG linker length PROTAC linker physicochemical properties spacer arm comparison

High-Impact Application Scenarios for Methyl-PEG3-Ald Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Rapid, Homogeneous Conjugation with Minimal Linker Excess

When constructing a PROTAC library that couples a primary-amine-containing E3 ligase ligand (e.g., VHL or CRBN warhead) to diverse target-protein ligands, Methyl-PEG3-Ald enables reductive amination coupling that proceeds approximately 4-fold faster (Vmax/NH2 ~47 × 10⁻⁹ M/s) than an NHS-ester PEG3 linker (~11 × 10⁻⁹ M/s), reducing the molar excess of linker required and yielding a narrower distribution of conjugated species [1]. This is critical for library-scale parallel synthesis where reaction time and purification burden directly determine throughput and cost.

ERα-Targeting PROTAC Development Where Linker Length Optimization Is Empirical

In ERα PROTAC campaigns, the PEG3 spacer length has been shown to deliver superior degradation potency relative to PEG2 and PEG4 analogues, despite equivalent target-binding IC50 values (30–50 nM) [2]. Methyl-PEG3-Ald provides the precise four-ethylene-glycol-unit architecture needed to replicate or build upon this geometry, serving as the linker of choice when the goal is to maximize degradation activity for IAP-recruiting ERα degraders.

Aminooxy-Functionalized Probe Conjugation Generating Stable Oxime Linkages Without Reduction

For bioconjugation strategies that employ aminooxy-modified fluorophores, biotin tags, or affinity handles, Methyl-PEG3-Ald reacts to form an intrinsically stable oxime bond at neutral pH (6.5–7.5), eliminating the need for post-conjugation reduction with NaCNBH3 or similar agents . This is particularly valuable when the E3 ligase ligand or target protein contains reduction-sensitive functional groups (e.g., disulfides, certain metal centers), and where hydrazone or imine-based linkers would introduce an additional chemical step and risk of byproduct formation.

Reproducible Scale-Up from Discovery Chemistry to Preclinical Evaluation

Because Methyl-PEG3-Ald is a monodisperse compound (Đ = 1, single MW 206.24 g/mol) with commercial purity ≥96–98% and <1% largest single impurity [3], the same PROTAC construct can be synthesized with identical linker quality across milligram to gram scales. This eliminates the lot-to-lot variability in degradation potency that can arise when polydisperse PEG linkers are used, ensuring that a DC50 value measured in a discovery campaign remains valid during preclinical development without requiring re-optimization of the linker composition .

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